

allosteric inhibition of SHP2 by SHP099

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Compound of Interest

Compound Name: SHP099

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An In-Depth Technical Guide to the Allosteric Inhibition of SHP2 by **SHP099**

For Researchers, Scientists, and Drug Development Professionals

Abstract

Src homology-2 containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in cell growth and survival signaling pathways.^[1] As a key downstream mediator for multiple receptor tyrosine kinases (RTKs), SHP2 is a component of the RAS-extracellular signal-regulated kinase (ERK) signaling cascade.^[1] Activating mutations in SHP2 are associated with developmental disorders like Noonan syndrome and are implicated in various cancers, including leukemia and several solid tumors.^[1] **SHP099** is a first-in-class, potent, and orally bioavailable small-molecule allosteric inhibitor of SHP2.^[1] It functions by stabilizing SHP2 in a closed, auto-inhibited conformation, thereby preventing its catalytic activity.^{[1][2]} **SHP099** binds to a tunnel-like pocket formed at the interface of the N-terminal SH2, C-terminal SH2, and the protein tyrosine phosphatase (PTP) domains.^{[1][3]} This guide provides a comprehensive technical overview of the biochemical, cellular, and in vivo properties of **SHP099**, along with detailed experimental protocols for its characterization.

Quantitative Data Summary

The inhibitory activity and pharmacological properties of **SHP099** have been extensively characterized. The following tables summarize the key quantitative data from biochemical, cellular, and in vivo studies.

Table 1: Biochemical Activity of SHP099

| Target | Assay Type | IC ₅₀ | Binding Affinity (K _D) | Notes |
|------------------|-------------------------------|------------------|---|---|
| SHP2 (Wild-Type) | Biochemical Phosphatase Assay | 71 nM[4][5] | 30.5 μM SHP2 titrated with 320 μM SHP099 (ITC)[6] | Highly potent and selective for SHP2 over its closest homolog, SHP1.[4] |
| SHP2 D61Y Mutant | Biochemical Phosphatase Assay | 1.241 μM[7][8] | - | Mutant associated with Noonan syndrome. |
| SHP2 E69K Mutant | Biochemical Phosphatase Assay | 0.416 μM[7][8] | - | Leukemia-associated mutant; sensitive to SHP099.[9] |
| SHP2 A72V Mutant | Biochemical Phosphatase Assay | 1.968 μM[7][8] | - | Mutant associated with Noonan syndrome. |
| SHP2 E76K Mutant | Biochemical Phosphatase Assay | 2.896 μM[7][8] | 82 μM SHP2 titrated with 800 μM SHP099 (ITC)[6] | Oncogenic mutant; shows reduced sensitivity to SHP099.[10][11] |
| SHP1 | Biochemical Phosphatase Assay | No activity[4] | - | Demonstrates high selectivity of SHP099. |

Table 2: Cellular Activity of SHP099

| Cell Line | Cancer Type | Assay Type | IC ₅₀ | Notes |
|--------------------|------------------------------------|--|------------------|---|
| KYSE-520 | Esophageal Squamous Cell Carcinoma | p-ERK Inhibition | ~0.25 µM[4] | SHP2-dependent cell line. |
| Cell Proliferation | 1.4 µM[4] | Demonstrates anti-proliferative effects. | | |
| MDA-MB-468 | Triple-Negative Breast Cancer | p-ERK Inhibition | ~0.25 µM[4] | SHP2-dependent cell line. |
| MV4-11 | Acute Myeloid Leukemia | Cell Proliferation | 0.32 µM[7] | Sensitive to SHP099-mediated growth inhibition. |
| TF-1 | Erythroleukemia | Cell Proliferation | 1.73 µM[7] | Demonstrates anti-proliferative effects. |
| 4T1 | Mouse Breast Cancer | Cell Proliferation | 119.3 µM[7] | - |
| ASPC1 | Pancreatic Cancer | Cell Proliferation | 64.04 µM[7] | - |

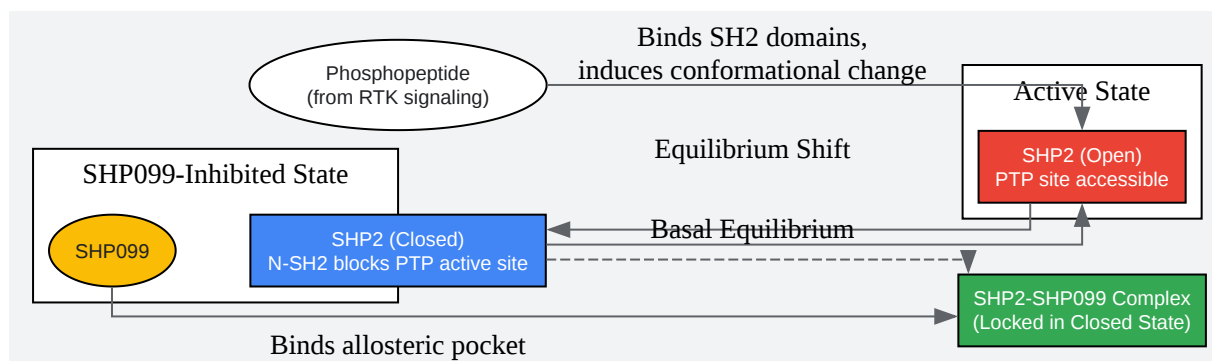
Table 3: In Vivo Pharmacokinetics and Efficacy of SHP099

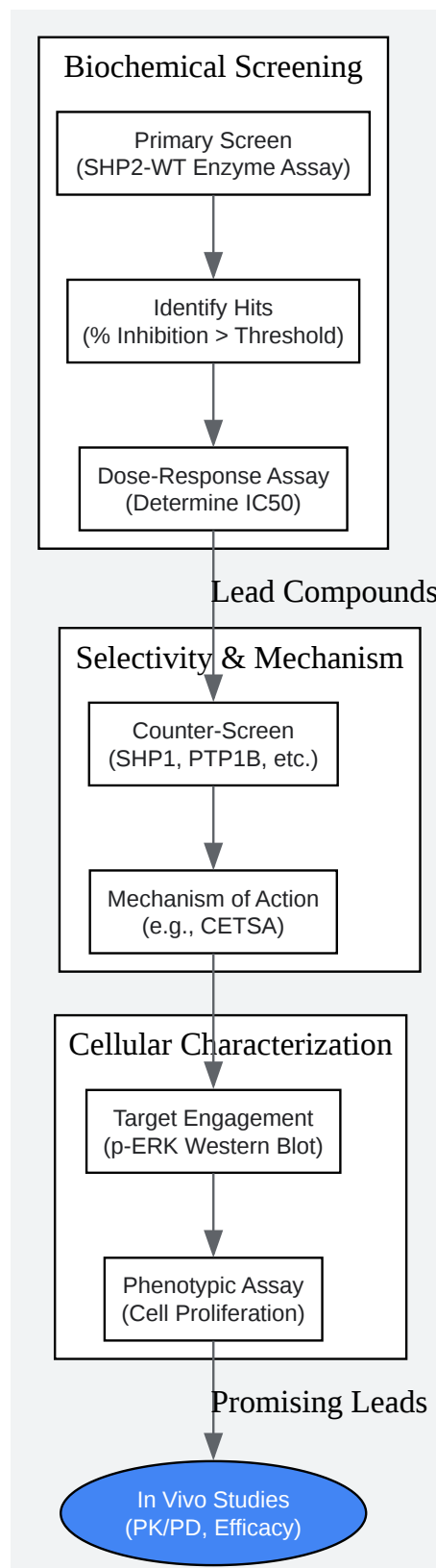
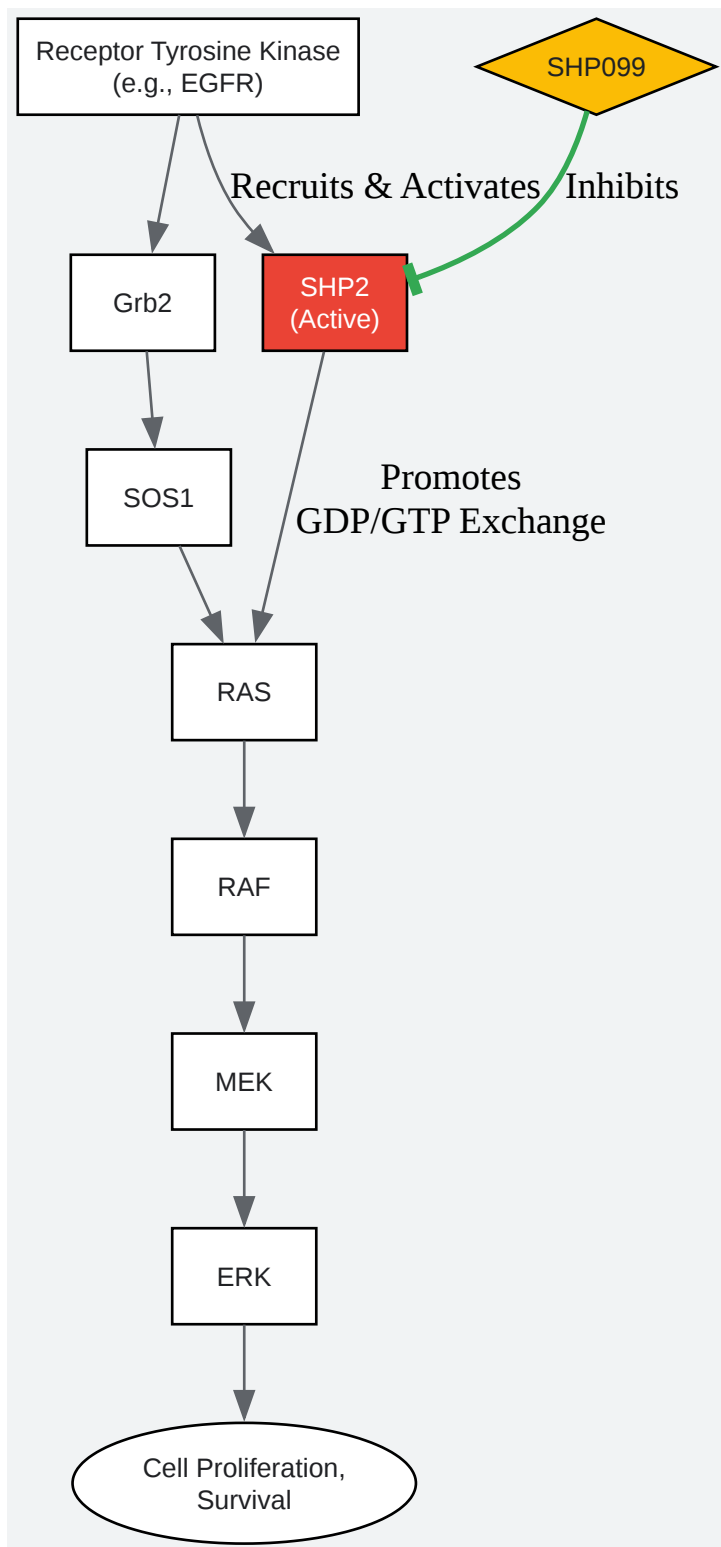
| Parameter | Species | Model | Value / Result |
|--|-----------|--------------------|---|
| Oral Bioavailability (F) | Mouse | - | 46% [4] |
| Oral Exposure | Mouse | - | 565 μ M/h (at 5 mg/kg PO) [4] |
| p-ERK Inhibition | Nude Mice | KYSE-520 Xenograft | 50-70% reduction when unbound plasma concentration > cellular IC ₅₀ . [12] |
| Antitumor Efficacy (T/C %) | Nude Rats | KYSE-520 Xenograft | 70% at 8 mg/kg qd [12] |
| 14% at 25 mg/kg qd [12] | | | |
| 18% at 75 mg/kg q2d [12] | | | |

T/C % = (Median tumor volume of treated group / Median tumor volume of control group) x 100

Mechanism of Action and Signaling Pathways

SHP099's mechanism is distinct from traditional active-site inhibitors. It stabilizes the natural, auto-inhibited conformation of SHP2, acting as a "molecular glue".[\[1\]](#)[\[13\]](#) This prevents the N-SH2 domain from unblocking the PTP catalytic site, thus keeping the enzyme in an inactive state.





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References

- 1. Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. JCI - Off-target autophagy inhibition by SHP2 allosteric inhibitors contributes to their antitumor activity in RAS-driven cancers [jci.org]
- 3. Dual Allosteric Inhibition of SHP2 Phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Exploring the dynamic mechanism of allosteric drug SHP099 inhibiting SHP2E69K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structural reorganization of SHP2 by oncogenic mutations and implications for oncoprotein resistance to allosteric inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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